molecular formula C16H8O3 B1254504 Benz[b]indeno[1,2-e]pyran-6,11-dione CAS No. 148180-61-4

Benz[b]indeno[1,2-e]pyran-6,11-dione

Cat. No. B1254504
CAS RN: 148180-61-4
M. Wt: 248.23 g/mol
InChI Key: CXXCRLLJRGEAJV-UHFFFAOYSA-N
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Description

Benz[b]indeno[1,2-e]pyran-6,11-dione is a chemical compound with the empirical formula C16H8O3 . It is a specialty chemical that is used in various applications .


Synthesis Analysis

The synthesis of Benz[b]indeno[1,2-e]pyran-6,11-dione and similar compounds has been a subject of research. For instance, a method has been developed that relies on a two-step, one-pot condensation between phthalide and 2-carboxybenzaldehydes to provide benz[d]indeno[1,2-b]pyran-5,11-diones . Another method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst .


Molecular Structure Analysis

The molecular structure of Benz[b]indeno[1,2-e]pyran-6,11-dione is characterized by an empirical formula of C16H8O3 . The molecular weight of this compound is 248.23 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Topoisomerase I Inhibitors : A study by Morrell et al. (2006) developed a method for synthesizing benz[d]indeno[1,2-b]pyran-5,11-diones, which could be further modified to create N-substituted indenoisoquinolines. These compounds showed potential as anticancer agents and topoisomerase I inhibitors (Morrell et al., 2006).

  • Catalyzed Synthesis of Indeno[1,2-b]naphtho[1,2-e]pyran Derivatives : Mansoor and Ghashang (2015) reported the synthesis of several indeno[1,2-b]naphtho[1,2-e]pyran derivatives using a recyclable catalyst, which provided a methodology with high yields and simple procedures (Mansoor & Ghashang, 2015).

  • Synthesis of Indeno[1,2-b]pyran Derivatives : Khaligh (2012) achieved the synthesis of indeno[1,2-b]pyran derivatives using a solid acid catalyst, offering high yields and clean reactions (Khaligh, 2012).

  • Preparation of Rare Fused-ring Indeno-chromones : Townsend et al. (2000) described the preparation of benz[b]indeno[1,2-e]pyran-11(6H)-ones, which are rare fused-ring indeno-chromones, demonstrating their potential for further chemical exploration (Townsend et al., 2000).

properties

IUPAC Name

indeno[2,1-b]chromene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O3/c17-14-11-7-3-4-8-12(11)19-16-13(14)9-5-1-2-6-10(9)15(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXCRLLJRGEAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)OC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439666
Record name Benz[b]indeno[1,2-e]pyran-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benz[b]indeno[1,2-e]pyran-6,11-dione

CAS RN

148180-61-4
Record name Wrightiadione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148180614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz[b]indeno[1,2-e]pyran-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WRIGHTIADIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW2264QDT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benz[b]indeno[1,2-e]pyran-6,11-dione
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Reactant of Route 5
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Reactant of Route 6
Benz[b]indeno[1,2-e]pyran-6,11-dione

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